molecular formula C13H17NO2 B6337216 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid CAS No. 885958-71-4

1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid

Cat. No. B6337216
CAS RN: 885958-71-4
M. Wt: 219.28 g/mol
InChI Key: LMUPOQGHGMIUFC-UHFFFAOYSA-N
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Description

“1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” is a chemical compound that belongs to the class of nitrogen heterocycles . It is characterized by a five-membered pyrrolidine ring, which is one of the most commonly used heterocyclic scaffolds in medicinal chemistry . The compound is known for its potential in the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies can also involve the functionalization of preformed pyrrolidine rings . For instance, proline derivatives can be used as precursors .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a benzyl group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” can be diverse, depending on the reaction conditions and the presence of other reactants . For instance, the compound can undergo reactions such as epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” include a molecular weight of 358.27 . The compound is a powder at room temperature . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid”, are widely used in drug discovery . They are particularly useful due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Compounds characterized by the pyrrolidine ring and its derivatives have been reported to be effective in the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Antimicrobial Activity

Pyrrolidinone derivatives, which include “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Pyrrolidinone derivatives have also been found to exhibit anticancer activity . For example, 4-(pyrrolidin-1-ylmethyl) benzaldehyde derivatives have been studied as potential anticancer drugs .

Anti-inflammatory Activity

Pyrrolone derivatives, which are closely related to pyrrolidinone, have been found to exhibit anti-inflammatory activity . This suggests that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.

Antidepressant Activity

Pyrrolone derivatives have also been found to exhibit antidepressant activity . This suggests that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” could potentially be used in the treatment of depressive disorders.

Safety and Hazards

The safety information available indicates that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions in the research and development of “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” and its derivatives could involve exploring their potential in the treatment of various diseases . This could involve designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPOQGHGMIUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407760
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

CAS RN

604798-82-5
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g (5.7 mmol) methyl (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylate (as the trifluoroacetate salt) are dissolved in 4 ml of methanol and combined with 5 ml lithium hydroxide solution (8% in water). The mixture is stirred for five hours at RT, then mixed with 3.2 ml 4N hydrochloric acid and evaporated to dryness.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

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